molecular formula C6H5Br3OS B12065733 1-(3,4,5-Tribromothiophen-2-yl)ethanol

1-(3,4,5-Tribromothiophen-2-yl)ethanol

Cat. No.: B12065733
M. Wt: 364.88 g/mol
InChI Key: CGGLETXAIAXSOO-UHFFFAOYSA-N
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Description

1-(3,4,5-Tribromothiophen-2-yl)ethanol is a brominated thiophene derivative featuring an ethanol functional group at the 2-position of the heterocyclic ring and bromine substituents at the 3-, 4-, and 5-positions.

Properties

Molecular Formula

C6H5Br3OS

Molecular Weight

364.88 g/mol

IUPAC Name

1-(3,4,5-tribromothiophen-2-yl)ethanol

InChI

InChI=1S/C6H5Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h2,10H,1H3

InChI Key

CGGLETXAIAXSOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(S1)Br)Br)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanol typically involves the bromination of thiophene followed by the introduction of an ethanol group. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4,5-Tribromothiophen-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4,5-Tribromothiophen-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various effects. The presence of bromine atoms can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structural Differences :

  • Backbone: The compound features a phenoxyethoxy chain linked to a bulky 1,1,3,3-tetramethylbutyl group, contrasting with the brominated thiophene core of the target compound.
  • Functional Groups: Both share an ethanol moiety, but the former includes ether and aromatic phenoxy groups, while the latter has a thiophene ring with bromine substituents.

Physicochemical Properties :

  • Solubility: The phenoxyethoxy chain enhances solubility in organic solvents, whereas the brominated thiophene in the target compound likely reduces polarity, favoring solubility in non-polar solvents .
  • Molecular Weight: The target compound (estimated MW ~348 g/mol) is heavier due to bromine atoms, compared to 2-(2-[4-(TMB)phenoxy]ethoxy)ethanol (MW ~266.37 g/mol).

ETHANONE, 1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-Trimethoxyphenyl)

Structural Differences :

  • Core Functional Group: A ketone (ethanone) vs. ethanol, altering polarity and hydrogen-bonding capacity.
  • Substituents : Benzodioxol and trimethoxyphenyl groups vs. brominated thiophene. Methoxy groups are electron-donating, while bromine is electron-withdrawing.

Physicochemical Properties :

  • Molecular Weight: The ethanone derivative (MW 330.33 g/mol) is lighter than the target compound, despite its larger aromatic systems.
  • Solubility: The ethanone’s methoxy groups enhance solubility in moderately polar solvents like ethanol , whereas bromine in the target compound may reduce aqueous solubility.

Comparative Data Table

Property 1-(3,4,5-Tribromothiophen-2-yl)ethanol 2-(2-[4-(TMB)phenoxy]ethoxy)ethanol Ethanone (1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-Trimethoxyphenyl))
Molecular Formula C₆H₅Br₃OS C₁₆H₂₆O₃ C₁₈H₁₈O₆
Molecular Weight ~348 g/mol ~266.37 g/mol 330.33 g/mol
Key Functional Groups Ethanol, Thiophene, Br₃ Ethanol, Ether, Phenoxy Ketone, Benzodioxol, Trimethoxyphenyl
Solubility Low in water; moderate in organics High in organic solvents Moderate in ethanol/water
Toxicity Not reported (potential bromine hazards) Acute toxicity (Oral Cat 4), Eye damage (Cat 1) Not reported
Primary Applications Materials science, pharmaceuticals R&D Bioactive compound research

Methodological Considerations

The structural determination of 1-(3,4,5-Tribromothiophen-2-yl)ethanol likely employs crystallographic tools such as the SHELX software suite, widely used for small-molecule refinement and structure solution . This methodology ensures accurate characterization of its bromine substituents and ethanol orientation.

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